6-chloro-3-ethyl-1H-indole
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Overview
Description
6-Chloro-3-ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-ethyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method is the Larock indole synthesis, which uses palladium-catalyzed cyclization of o-iodoanilines with alkynes .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale chemical reactions using readily available starting materials. The use of palladium-catalyzed reactions and other transition metal-catalyzed processes is common in industrial settings due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-ethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
6-Chloro-3-ethyl-1H-indole has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
6-Chloroindole: Similar in structure but lacks the ethyl group.
3-Ethylindole: Similar in structure but lacks the chloro group.
Uniqueness
6-Chloro-3-ethyl-1H-indole is unique due to the presence of both chloro and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications .
Properties
Molecular Formula |
C10H10ClN |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
6-chloro-3-ethyl-1H-indole |
InChI |
InChI=1S/C10H10ClN/c1-2-7-6-12-10-5-8(11)3-4-9(7)10/h3-6,12H,2H2,1H3 |
InChI Key |
KGDCSMMIOCVXAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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